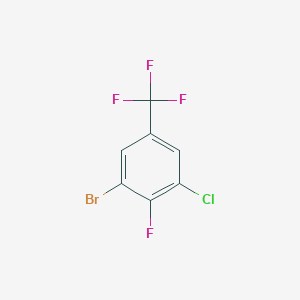

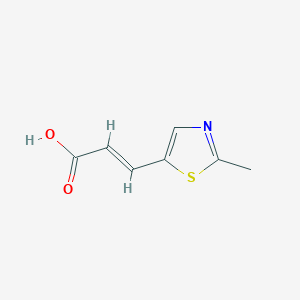

![molecular formula C8H6N2O B3212349 1H-pyrrolo[2,3-c]pyridine-4-carbaldehyde CAS No. 1100319-30-9](/img/structure/B3212349.png)

1H-pyrrolo[2,3-c]pyridine-4-carbaldehyde

Übersicht

Beschreibung

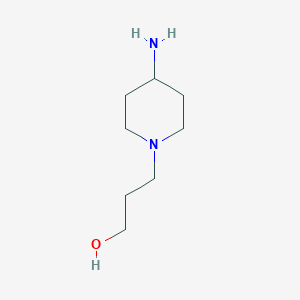

1H-pyrrolo[2,3-c]pyridine-4-carbaldehyde is a heterocyclic compound . It is one of the structural isomers of the bicyclic ring system containing a pyrrole moiety fused to a pyridine nucleus . It has been used in the synthesis of a series of derivatives with potent activities against FGFR1, 2, and 3 .

Synthesis Analysis

The synthesis of this compound and its derivatives has been a subject of research. A series of 1H-pyrrolo[2,3-b]pyridine derivatives have been synthesized and evaluated for their biological activities .Molecular Structure Analysis

The molecular structure of this compound consists of a five-membered pyrrole ring fused to a six-membered pyridine ring . The molecular formula is C7H6N2 .Chemical Reactions Analysis

This compound and its derivatives have been studied for their chemical reactions. For instance, they have been used in the synthesis of potent fibroblast growth factor receptor inhibitors .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

"1H-pyrrolo[2,3-c]pyridine-4-carbaldehyde" derivatives are central to the synthesis of complex compounds due to their unique chemical structures. The chemistry of compounds containing pyridine and pyrrole derivatives has been extensively studied for their preparation procedures, properties, and applications in creating complex compounds. These studies include the development of ligands, which are crucial for understanding magnetic, spectroscopic, and electrochemical properties, suggesting potential for novel research directions in chemistry and material science (Boča, Jameson, & Linert, 2011).

Catalytic and Synthetic Applications

The application of hybrid catalysts in synthesizing pyranopyrimidine scaffolds, which are precursors in medicinal and pharmaceutical industries, highlights the importance of "this compound" derivatives. These scaffolds, due to their broad synthetic applications and bioavailability, emphasize the compound's role in advancing synthetic methodologies using organocatalysts, metal catalysts, and green solvents, thereby contributing to the development of lead molecules in drug discovery (Parmar, Vala, & Patel, 2023).

Kinase Inhibitors

In the domain of pharmaceuticals, pyrazolo[3,4-b]pyridine derivatives, closely related to "this compound," have shown significant versatility as kinase inhibitors. These compounds are pivotal in drug design for targeting a broad range of kinase-related diseases, showcasing the chemical scaffold’s potential in contributing to novel therapeutic agents (Wenglowsky, 2013).

Wirkmechanismus

Target of Action

The primary target of 1H-pyrrolo[2,3-c]pyridine-4-carbaldehyde and its derivatives is the Fibroblast Growth Factor Receptor (FGFR) . FGFRs play an essential role in various types of tumors . They are involved in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes .

Mode of Action

This compound interacts with FGFRs, inhibiting their activity . Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . This results in activation of downstream signaling including RAS–MEK–ERK, PLCγ, and PI3K–Akt . The compound’s interaction with FGFRs inhibits these processes, thereby inhibiting tumor growth .

Biochemical Pathways

The compound affects the FGFR signaling pathway . Abnormal activation of this pathway due to amplification, fusion, or missense mutations in the exon of FGFR family members is associated with the progression and development of several cancers . By inhibiting FGFRs, the compound can potentially prevent the initiation, progression, and resistance to cancer therapy .

Result of Action

The compound’s action results in the inhibition of cell proliferation and induction of apoptosis . For instance, one of the derivatives of this compound significantly reduced the migration and invasion abilities of 4T1 breast cancer cells .

Zukünftige Richtungen

The future directions for research on 1H-pyrrolo[2,3-c]pyridine-4-carbaldehyde and its derivatives could include further exploration of their synthesis, analysis of their physical and chemical properties, and investigation of their potential applications in cancer therapy . Further studies could also explore the structure-activity relationships of these compounds .

Biochemische Analyse

Biochemical Properties

1H-pyrrolo[2,3-c]pyridine-4-carbaldehyde plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit the activity of fibroblast growth factor receptors (FGFRs), which are involved in cell proliferation, differentiation, and survival . By binding to these receptors, this compound can modulate downstream signaling pathways, thereby affecting cellular processes.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can inhibit the proliferation of cancer cells by targeting specific signaling pathways such as the RAS-MEK-ERK and PI3K-Akt pathways . Additionally, this compound can induce apoptosis in cancer cells, thereby reducing tumor growth and progression.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves the inhibition of enzyme activity. For instance, this compound can bind to the active site of FGFRs, preventing their activation and subsequent signaling . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular function and behavior.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. This compound has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis.

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At lower doses, this compound has been shown to effectively inhibit tumor growth without causing significant toxicity . At higher doses, this compound can induce toxic effects, including liver and kidney damage. These findings highlight the importance of optimizing dosage to achieve therapeutic efficacy while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can be metabolized by liver enzymes, leading to the formation of active metabolites that contribute to its biological activity . Additionally, this compound can affect metabolic flux and metabolite levels, influencing cellular energy production and utilization.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound can be transported across cell membranes by specific transporters and binding proteins . Once inside the cell, this compound can localize to various cellular compartments, including the cytoplasm and nucleus, where it exerts its effects.

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. This compound can be directed to specific cellular compartments through targeting signals and post-translational modifications . For example, this compound can localize to the nucleus, where it interacts with transcription factors and other regulatory proteins to modulate gene expression.

Eigenschaften

IUPAC Name |

1H-pyrrolo[2,3-c]pyridine-4-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O/c11-5-6-3-9-4-8-7(6)1-2-10-8/h1-5,10H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIBARYOBKFNQMU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC2=C1C(=CN=C2)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(2H-1,3-benzodioxol-5-yl)methyl]aminosulfonamide](/img/structure/B3212271.png)

![N-(4H-chromeno[4,3-d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide](/img/structure/B3212276.png)

![1-((5-chlorothiophen-2-yl)sulfonyl)-N-(4H-chromeno[4,3-d]thiazol-2-yl)pyrrolidine-2-carboxamide](/img/structure/B3212285.png)

![4-chloro-2-phenyl-2H-pyrazolo[3,4-d]pyrimidine](/img/structure/B3212354.png)

![N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide](/img/structure/B3212363.png)